Cas no 647375-65-3 (Quinoxaline, 2,2'-(1,4-phenylene)bis[6,7-dimethyl-3-phenyl-)
647375-65-3 structure
Product Name:Quinoxaline, 2,2'-(1,4-phenylene)bis[6,7-dimethyl-3-phenyl-
CAS No:647375-65-3
MF:C38H30N4
MW:542.671608448029
CID:417561
PubChem ID:58299261
Update Time:2025-04-19
Quinoxaline, 2,2'-(1,4-phenylene)bis[6,7-dimethyl-3-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-[4-(6,7-dimethyl-3-phenylquinoxalin-2-yl)phenyl]-6,7-dimethyl-3-phenylquinoxaline
- DTXSID90729076
- SCHEMBL12553478
- 2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline)
- 647375-65-3
- Quinoxaline, 2,2'-(1,4-phenylene)bis[6,7-dimethyl-3-phenyl-
-
- Inchi: 1S/C38H30N4/c1-23-19-31-33(21-25(23)3)41-37(35(39-31)27-11-7-5-8-12-27)29-15-17-30(18-16-29)38-36(28-13-9-6-10-14-28)40-32-20-24(2)26(4)22-34(32)42-38/h5-22H,1-4H3
- InChI Key: SEKBSJWONMDXOC-UHFFFAOYSA-N
- SMILES: N1C2C=C(C)C(C)=CC=2N=C(C2C=CC=CC=2)C=1C1C=CC(=CC=1)C1C(C2C=CC=CC=2)=NC2C=C(C)C(C)=CC=2N=1
Computed Properties
- Exact Mass: 542.2473
- Monoisotopic Mass: 542.24704697g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 42
- Rotatable Bond Count: 4
- Complexity: 787
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.6
- Topological Polar Surface Area: 51.6Ų
Experimental Properties
- PSA: 51.56
Quinoxaline, 2,2'-(1,4-phenylene)bis[6,7-dimethyl-3-phenyl- Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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